molecular formula C6H7F2NaO3 B13587959 Sodium2,2-difluoro-2-(oxolan-3-yl)acetate

Sodium2,2-difluoro-2-(oxolan-3-yl)acetate

Cat. No.: B13587959
M. Wt: 188.10 g/mol
InChI Key: TVKHXFYYWRJYON-UHFFFAOYSA-M
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Description

Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate is a fluorinated carboxylate salt featuring a tetrahydrofuran (oxolan) substituent at the α-position. Its structure combines a difluoroacetate moiety with a sodium counterion, rendering it highly polar and water-soluble. The oxolan ring introduces steric and electronic effects, which may modulate reactivity compared to simpler acetates.

Properties

Molecular Formula

C6H7F2NaO3

Molecular Weight

188.10 g/mol

IUPAC Name

sodium;2,2-difluoro-2-(oxolan-3-yl)acetate

InChI

InChI=1S/C6H8F2O3.Na/c7-6(8,5(9)10)4-1-2-11-3-4;/h4H,1-3H2,(H,9,10);/q;+1/p-1

InChI Key

TVKHXFYYWRJYON-UHFFFAOYSA-M

Canonical SMILES

C1COCC1C(C(=O)[O-])(F)F.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate typically involves the following steps:

    Formation of 2,2-difluoro-2-(oxolan-3-yl)acetic acid: This can be achieved through the reaction of 2,2-difluoroacetic acid with oxirane (ethylene oxide) under acidic conditions.

    Neutralization: The resulting 2,2-difluoro-2-(oxolan-3-yl)acetic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reaction: Large quantities of 2,2-difluoroacetic acid and oxirane are reacted in industrial reactors.

    Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity sodium 2,2-difluoro-2-(oxolan-3-yl)acetate.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate can undergo nucleophilic substitution reactions due to the presence of the difluoromethyl group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate is used as a building block in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms due to its unique structural features.

Medicine:

    Drug Development: Research is ongoing to explore the potential of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate in drug development, particularly for its ability to interact with biological targets.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate involves its interaction with molecular targets through its difluoromethyl group and oxolane ring. These interactions can lead to:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Molecular Formula Molecular Weight Key Properties Applications References
Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate C₆H₇F₂O₄Na 204.11 g/mol High water solubility; stabilized by sodium cation and oxolan ring. Potential use in fluorinated drug synthesis; ligand in coordination chemistry.
Lithium 2,2-difluoro-2-(oxolan-3-yl)acetate C₆H₇F₂O₄Li 188.07 g/mol Similar structure but with lithium cation; likely lower solubility in polar solvents. Ionic conductor research; precursor for lithium-fluorine complexes.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate C₃H₃F₃O₅S 220.11 g/mol Highly reactive difluorocarbene precursor; volatile liquid. Trifluoromethylation reactions; cross-coupling catalysis.
Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) C₅H₉F₃O₅SSi 314.25 g/mol Thermally stable; generates :CF₂ carbene efficiently. Industrial-scale fluorination; synthesis of agrochemicals.
Sodium Chloroacetate C₂H₂ClO₂Na 134.48 g/mol Highly corrosive; hygroscopic solid. Herbicide production; carboxymethylation reactions.
Ethyl 2-amino-2-(oxolan-3-yl)acetate C₈H₁₅NO₃ 173.21 g/mol Amino substituent enhances nucleophilicity; ester group improves lipophilicity. Peptide mimetics; chiral intermediates in drug discovery.
N-(2,5-Dioxooxolan-3-yl)-2,2,2-trifluoroacetamide C₆H₄F₃NO₄ 211.10 g/mol Electrophilic trifluoroacetamide group; reactive toward amines/thiols. Bioconjugation; prodrug design.

Structural and Functional Comparisons

Cationic Influence

  • Sodium vs. Lithium Salts : Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate exhibits higher aqueous solubility compared to its lithium analog due to sodium’s smaller charge density and stronger ion-dipole interactions . Lithium’s higher polarizing power may limit its utility in polar solvents.
  • Sodium vs. Trimethylsilyl Esters : TFDA and methyl esters (e.g., methyl 2,2-difluoro-2-(fluorosulfonyl)acetate) are neutral, volatile reagents optimized for carbene generation. In contrast, the sodium salt’s ionic nature makes it suitable for aqueous-phase reactions or as a stabilizing ligand in metal complexes .

Substituent Effects

  • Fluorine vs. Chlorine : Sodium chloroacetate (C₂H₂ClO₂Na) is more reactive in nucleophilic substitutions (e.g., forming carboxymethyl derivatives) but poses significant corrosion and toxicity risks . The difluoroacetate group in Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate offers enhanced metabolic stability and reduced electrophilicity, favoring applications in medicinal chemistry.
  • Oxolan Ring vs. Aromatic Substituents : The oxolan ring introduces conformational rigidity and moderate steric hindrance, contrasting with planar aromatic analogs (e.g., 2-(pyridin-3-yl)acetic acid derivatives). This may influence binding affinity in coordination chemistry or enzyme interactions .

Reactivity and Stability

  • Decarboxylation Tendency : Unlike electron-deficient difluoroacetates (e.g., TFDA derivatives), Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate is less prone to decarboxylation due to stabilization by the sodium ion and oxolan ring. This enhances its shelf life in aqueous media .
  • Functional Group Compatibility : The sodium salt’s carboxylate group is compatible with polar reaction conditions, whereas methyl or silyl esters (e.g., TFDA) require anhydrous environments for carbene generation .

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